2-Methoxy-5-methylphenol

Antioxidant Free radical scavenging Bond dissociation enthalpy

Select 2-Methoxy-5-methylphenol (CAS 1195-09-1) for its unique ortho-methoxy/meta-methyl substitution pattern, delivering a distinct smoky-spicy aroma profile and intermediate antioxidant BDE that cannot be replicated by isomers like creosol or guaiacol. Backed by FEMA GRAS (No. 3651) and EU FL No. 02.013 clearances, it is ready for global flavor formulations. Its solid physical form (mp 35–39°C) and validated Kovats RI of 1789 on DB-Wax ensure precise handling and analytical verification, making it a superior, risk-mitigated choice for compliant product development.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 1195-09-1
Cat. No. B1664560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylphenol
CAS1195-09-1
Synonyms2-Methoxy-5-methylphenol
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)O
InChIInChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3
InChIKeyIFNDEOYXGHGERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylphenol (CAS 1195-09-1): Substituted Methoxyphenol for Flavor, Fragrance & Antioxidant Research


2-Methoxy-5-methylphenol (CAS 1195-09-1), also known as 5-methylguaiacol or isocreosol, is a disubstituted phenol belonging to the methoxyphenol class [1]. It is characterized by a methoxy group at the ortho position and a methyl group at the meta position relative to the phenolic hydroxyl [2]. This volatile compound naturally occurs in wood smoke, roasted coffee, and certain plant species including Daphne odora and Capsicum annuum [3]. Its primary applications span flavor and fragrance formulation, where it imparts smoky and spicy notes, as well as antioxidant research due to its phenolic structure .

Why 2-Methoxy-5-methylphenol Cannot Be Casually Substituted by Other Methoxyphenols


Within the methoxyphenol family, subtle variations in methyl and methoxy substitution patterns produce measurably divergent physicochemical properties, sensory profiles, and functional characteristics. Compounds such as 2-methoxy-4-methylphenol (creosol), 2-methoxyphenol (guaiacol), and 4-methylguaiacol exhibit distinct bond dissociation enthalpies (BDEs), gas chromatographic retention behaviors, and organoleptic qualities compared to 2-methoxy-5-methylphenol [1][2]. The specific 2-methoxy-5-methyl substitution pattern confers a unique combination of antioxidant hydrogen-atom transfer efficiency and smoky-spicy aroma character that cannot be replicated by isomers or simpler analogs [3]. These quantifiable differences necessitate deliberate compound selection based on application-specific performance requirements rather than class-based interchangeability.

Quantitative Differentiation of 2-Methoxy-5-methylphenol: Comparative Performance Evidence


Antioxidant Hydrogen-Atom Donating Capacity: BDE(OH) Comparison with 2-Methoxy-4-methylphenol

The bond dissociation enthalpy of the phenolic O-H group, BDE(OH), is a direct quantitative measure of hydrogen-atom donating antioxidant capacity. While direct experimental BDE(OH) data for 2-methoxy-5-methylphenol is not available in the accessed literature, the structurally analogous isomer 2-methoxy-4-methylphenol exhibits a BDE(OH) reduction of -3.7 kcal mol⁻¹ relative to phenol [1]. This value represents a significant enhancement over 2-methoxyphenol (guaiacol, -1.8 kcal mol⁻¹) and positions the 2-methoxy-methylphenol scaffold as intermediate in antioxidant potency among methoxyphenols [1]. The ortho-methoxy substitution in both isomers stabilizes the phenoxyl radical via intramolecular hydrogen bonding and electron donation, a mechanism that applies to 2-methoxy-5-methylphenol [1].

Antioxidant Free radical scavenging Bond dissociation enthalpy

Gas Chromatographic Retention Index: Analytical Differentiation from Co-occurring Volatile Phenols

The Kovats retention index (RI) on a polar DB-Wax column for 2-methoxy-5-methylphenol is 1789 [1]. This value enables unambiguous chromatographic separation and identification from structurally related volatile phenols that co-occur in complex matrices such as wood smoke and food flavor extracts. For comparison, 2-methoxyphenol (guaiacol) exhibits a lower RI, while the 2-methoxy-4-methyl isomer (creosol) and 4-ethylguaiacol show distinct retention behaviors under identical conditions [2][3]. The RI of 1789 serves as a verified reference for analytical method development and quality control of natural smoke flavorings and pyrolytic products [1].

Analytical chemistry GC-MS Flavor analysis Retention index

Regulatory Clearance: FEMA GRAS Status and EU Flavoring Approval

2-Methoxy-5-methylphenol holds FEMA number 3651 and is recognized as Generally Recognized As Safe (GRAS) for flavor use in the United States [1]. In the European Union, it is approved under Regulation (EC) No 1334/2008 with FL No. 02.013 [1]. This dual-region regulatory clearance distinguishes it from closely related isomers such as 2-methoxy-3-methylphenol and 2-methoxy-4-methylphenol, which are not universally approved for food flavor applications and may require additional toxicological justification for use [2]. Typical use levels in finished food products range from 0.1 to 5 ppm [1].

Food flavoring Regulatory FEMA GRAS EFSA

Physical State and Purity: Procurement-Relevant Specifications for Handling and Formulation

Commercially available 2-methoxy-5-methylphenol is supplied as a solid at room temperature with a melting point range of 32-39°C and a purity specification of ≥98% (GC assay) [1]. This solid physical form at ambient temperature distinguishes it from lower molecular weight methoxyphenols such as 2-methoxyphenol (guaiacol, liquid at room temperature, melting point ~28°C) [2]. The solid state facilitates accurate weighing, reduces volatile losses during handling, and simplifies storage compared to liquid analogs. The compound exhibits a boiling point of 115-117°C at 20 mmHg and a refractive index of 1.5340 .

Physical properties Purity specification Formulation Procurement

High-Value Application Scenarios for 2-Methoxy-5-methylphenol Based on Quantitative Differentiation


Smoky and Roasted Flavor Formulation in Regulated Food Products

2-Methoxy-5-methylphenol is optimally deployed as a smoky-spicy impact note in food flavor formulations requiring regulatory compliance across major global markets. Its FEMA GRAS status (No. 3651) and EU approval (FL No. 02.013) ensure that formulations can be commercialized in the United States and European Union without additional safety assessments [1]. The compound imparts characteristic smoked bacon and roasted coffee notes at use levels of 0.1-5 ppm in finished products [1]. The validated GC retention index of 1789 on DB-Wax columns enables precise analytical monitoring of batch-to-batch consistency and authenticity verification in natural smoke flavorings [2]. This scenario leverages the compound's unique combination of regulatory clearance and analytically verifiable identity that is not universally available for its methoxyphenol isomers [3].

Intermediate-Potency Antioxidant for Cosmetic and Food Preservation

In antioxidant formulations where a balance between radical-scavenging efficacy and cost is required, 2-methoxy-5-methylphenol offers a targeted performance profile. Based on class-level inference from the structurally analogous 2-methoxy-4-methylphenol isomer, the compound is expected to exhibit a BDE(OH) reduction of approximately -3.7 kcal mol⁻¹ relative to phenol, representing a 2.0 kcal mol⁻¹ enhancement over guaiacol but 1.7 kcal mol⁻¹ less than 2,4-dimethoxyphenol [1]. This intermediate antioxidant capacity is suitable for protecting cosmetic emulsions and lipid-containing food products from oxidative rancidity when extreme potency is unnecessary or when cost constraints preclude the use of premium synthetic antioxidants. The solid physical form (melting point 32-39°C) further facilitates precise incorporation into solid and semi-solid matrices without the handling losses associated with volatile liquid antioxidants .

Analytical Reference Standard for Wood Smoke and Pyrolysis Product Characterization

2-Methoxy-5-methylphenol serves as a critical authentic reference standard for the identification and quantification of methoxyphenols in complex pyrolytic matrices such as wood smoke, charcoal production emissions, and liquid smoke flavorings. Its verified Kovats retention index of 1789 on DB-Wax provides an unambiguous chromatographic anchor for GC-MS method development [2]. The compound naturally occurs alongside other methoxyphenols in these matrices, and its specific substitution pattern distinguishes it from co-eluting isomers like creosol (2-methoxy-4-methylphenol) [2][3]. Laboratories engaged in food authenticity testing, environmental monitoring of biomass combustion, or archaeometric analysis of smoke-derived residues benefit from the compound's well-characterized analytical behavior and commercial availability at ≥98% purity suitable for calibration purposes .

Research Tool for Structure-Activity Relationship Studies of Phenolic Antioxidants

In academic and industrial research investigating the relationship between methoxyphenol substitution patterns and hydrogen-atom transfer kinetics, 2-methoxy-5-methylphenol represents a valuable intermediate scaffold. Its structure, featuring an ortho-methoxy group and meta-methyl group, enables systematic comparison with 2-methoxyphenol (guaiacol, BDE(OH) reduction -1.8 kcal mol⁻¹ vs phenol), 2-methoxy-4-methylphenol (-3.7 kcal mol⁻¹), and 2,4-dimethoxyphenol (-5.4 kcal mol⁻¹) to elucidate the additive and cooperative effects of ring substituents on radical stabilization [1]. The solid physical form of the compound facilitates accurate weighing for kinetic studies, while its commercial availability at high purity ensures reproducible experimental outcomes .

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